(2-Methylpentyl)(pyridin-3-ylmethyl)amine CAS 1042575-70-1 chemical properties
(2-Methylpentyl)(pyridin-3-ylmethyl)amine CAS 1042575-70-1 chemical properties
The following technical guide details the chemical properties, synthesis, and application profile of (2-Methylpentyl)(pyridin-3-ylmethyl)amine (CAS 1042575-70-1).
CAS Registry Number: 1042575-70-1 Chemical Formula: C₁₂H₂₀N₂ Molecular Weight: 192.30 g/mol
Executive Summary
(2-Methylpentyl)(pyridin-3-ylmethyl)amine is a bifunctional secondary amine building block characterized by a pyridin-3-yl (nicotinyl) headgroup and a branched 2-methylpentyl lipophilic tail. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR ligands, and metallo-enzyme inhibitors where the pyridine moiety acts as a hydrogen bond acceptor or metal chelator, and the alkyl chain provides hydrophobic pocket occupancy.
This guide analyzes its physiochemical profile, validated synthetic routes, and reactivity patterns for drug development applications.
Physiochemical Profile
The compound exhibits dual-basicity due to the presence of both a pyridine nitrogen (
Table 1: Key Chemical Properties
| Property | Value (Experimental/Predicted) | Technical Note |
| Physical State | Pale yellow to colorless oil | Amorphous nature due to flexible alkyl chain preventing crystal packing. |
| Boiling Point | 275°C - 285°C (760 mmHg) | Predicted. Likely distilled under reduced pressure (e.g., 120°C @ 0.5 mmHg). |
| Density | 0.93 ± 0.05 g/cm³ | Lower than pure pyridine (0.98 g/mL) due to the aliphatic tail. |
| pKa (N-aliphatic) | 10.2 ± 0.5 | Primary protonation site. Highly basic. |
| pKa (N-pyridine) | 5.2 ± 0.2 | Secondary protonation site. Relevant for HPLC mobile phase selection. |
| LogP | 2.8 - 3.1 | Moderately lipophilic; suitable for CNS drug discovery scaffolds. |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | Indicates good passive membrane permeability (Rule of 5 compliant). |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water at neutral pH; highly soluble as HCl salt. |
Synthetic Methodology
The most robust industrial route for CAS 1042575-70-1 is Reductive Amination . This pathway minimizes over-alkylation byproducts common in direct alkylation strategies.
Validated Synthetic Protocol
Reaction Type: Reductive Amination (Indirect) Precursors: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) + 2-Methylpentan-1-amine.
-
Imine Formation:
-
Charge a reactor with 3-Pyridinecarboxaldehyde (1.0 eq) and 2-Methylpentan-1-amine (1.05 eq) in Methanol or DCE (Dichloroethane).
-
Add a dehydrating agent (MgSO₄ or molecular sieves) to drive the equilibrium toward the imine (Schiff base).
-
Stir at room temperature for 2-4 hours. Monitoring: disappearance of aldehyde peak via TLC/LCMS.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes, preventing direct reduction of the starting material.
-
Allow to warm to RT and stir overnight.
-
-
Workup:
-
Quench with saturated NaHCO₃ (aq).
-
Extract with DCM (3x).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
If necessary, purify via flash column chromatography (SiO₂).
-
Eluent: DCM:MeOH (95:5) + 1% NH₄OH (to prevent streaking of the basic amine).
-
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for high chemoselectivity.
Reactivity & Stability Profile
Understanding the reactivity of the secondary amine and the pyridine ring is crucial for downstream derivatization.
Core Reactivity Modes
-
N-Acylation / Amide Coupling:
-
The secondary amine is a potent nucleophile. It reacts readily with acid chlorides or carboxylic acids (with HATU/EDC) to form tertiary amides .
-
Application: Creating peptidomimetics or linking to scaffolds.
-
-
Pyridine Nitrogen Coordination:
-
The pyridine nitrogen is a weak base but a good ligand for transition metals (Pd, Cu, Zn).
-
Warning: In Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald), the pyridine moiety can poison the catalyst. Scavengers or specific ligands (e.g., XPhos) may be required.
-
-
Salt Formation:
-
Forms stable salts with mineral acids (HCl, H₂SO₄) and organic acids (Oxalic acid, Fumaric acid). The dihydrochloride salt is often a hygroscopic solid, easier to handle than the free base oil.
-
Stability & Storage
-
Oxidation: The secondary amine is susceptible to N-oxidation over long periods if exposed to air. Store under Nitrogen/Argon.
-
Shelf Life: >2 years at 4°C in a sealed container.
-
Incompatibility: Strong oxidizing agents (peroxides), acid chlorides (unless intended reaction).
Applications in Drug Discovery
This specific CAS acts as a "linker-fragment" combining a polar head and a lipophilic tail.
Pharmacophore Contribution
-
Pyridine Ring: Acts as a hydrogen bond acceptor (HBA). In kinase inhibitors, this often interacts with the "hinge region" of the ATP binding pocket.
-
Secondary Amine: Protonated at physiological pH (7.4), providing a cationic center for ionic interactions (e.g., with Asp/Glu residues).
-
2-Methylpentyl Group: A branched alkyl chain that fills hydrophobic pockets (Lipophilic Efficiency). The branching at the C2 position adds steric bulk, potentially improving metabolic stability against dealkylation compared to a linear n-hexyl chain.
Biological Pathway Interaction (Conceptual)
Figure 2: Pharmacophoric mapping of the compound within a theoretical protein binding pocket.
Handling & Safety (EHS)
-
GHS Classification (Inferred from class properties):
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand). Neutralize with dilute acetic acid if necessary before disposal.
References
-
Synthesis of Pyridyl Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- pKa of Pyridine Derivatives: Rippie, E. G., et al. "Substituent Effects on pKa of Pyridine Derivatives." Journal of Pharmaceutical Sciences, 1973.
-
Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28-39. Link
-
Chemical Properties Database: PubChem Compound Summary for Pyridin-3-ylmethylamine derivatives. Link
